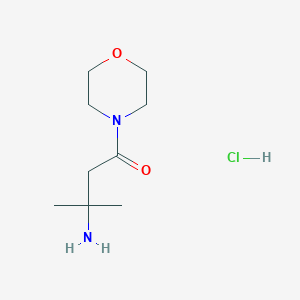![molecular formula C16H26ClNO B8136385 1-[2-(2-Ethylphenoxy)ethyl]azepane;hydrochloride](/img/structure/B8136385.png)
1-[2-(2-Ethylphenoxy)ethyl]azepane;hydrochloride
Übersicht
Beschreibung
1-[2-(2-Ethylphenoxy)ethyl]azepane;hydrochloride is a useful research compound. Its molecular formula is C16H26ClNO and its molecular weight is 283.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceuticals and Biotechnology :
- Novel polyhydroxylated azepanes derived from d-mannose have potential applications in pharmaceuticals and biotechnology (Estévez et al., 2010). These compounds, such as (2R,3R,4R,5R,6R)-2-(hydroxymethyl)azepane-3,4,5,6-tetraol and (2R,3R,4R,5R,6S)-2-(hydroxymethyl)azepane-3,4,5,6-tetraol, show promise in therapeutic applications.
- Chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine are being studied for targeted drug delivery systems due to their pH- and temperature-responsive properties (Karimi et al., 2018). These materials aim to improve bioavailability and systemic drug delivery.
- The asymmetric synthesis of -alkylated azepane-2-carboxylic acid esters is explored for their potential as α-amino acids, offering pharmaceutical significance (Georg et al., 1991).
Material Science :
- New pH- and temperature-responsive chitosan hydrogels with tris(2-(2-formylphenoxy)ethyl)amine indicate potential for targeted drug delivery (Karimi et al., 2018).
- Acetate-terminated glycidyl azide polymer shows potential as an energetic plasticizer with desirable thermal and mechanical properties (Tao, 2009).
- Synthesized poly(4-PHEP) has potential applications in electronics as a semiconducting material due to its desirable optical and electrical properties (Demir et al., 2015).
Chemical Synthesis :
- Versatile materials for synthesizing azole, azepine, pyridine, and pyrimidine derivatives are being developed for various applications (Abdel-Rahman et al., 2005).
- Competitive ring expansion of azetidines into pyrrolidines and/or azepanes has been studied for producing unique compounds with regioselectivity depending on substitution patterns and nucleophile type (Drouillat et al., 2016).
- The synthesis and ring-opening polymerization of 5-Azepane-2-one Ethylene Ketal provide a new route to functional aliphatic polyamides (Tarkin-Tas & Mathias, 2010).
Eigenschaften
IUPAC Name |
1-[2-(2-ethylphenoxy)ethyl]azepane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-2-15-9-5-6-10-16(15)18-14-13-17-11-7-3-4-8-12-17;/h5-6,9-10H,2-4,7-8,11-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIAUPZSIMYFEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCN2CCCCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8136319.png)





![3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B8136359.png)

![2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8136372.png)
![4-((5,10-Dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1,4]diazepin-2-yl)amino)benzenesulfonamide hydrochloride](/img/structure/B8136378.png)


